[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol
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Overview
Description
[(1R,3R,5S)-bicyclo[320]heptan-3-yl]methanol is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by reduction and functional group transformations to introduce the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of continuous flow reactors, scalable catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can yield halogenated derivatives.
Scientific Research Applications
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its application, such as its role in medicinal chemistry or as a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane
Uniqueness
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBFCQVYFFYQA-IEESLHIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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